Cas no 2034347-08-3 (N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide)

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic small-molecule compound featuring a fused quinazoline and chromene scaffold. Its unique structure combines a tetrahydroquinazoline core with a piperidine-linked chromene carboxamide moiety, suggesting potential as a versatile intermediate or bioactive agent in medicinal chemistry. The compound's rigid polycyclic framework may confer selective binding properties, while the carboxamide group enhances solubility and hydrogen-bonding interactions. This molecular architecture could be advantageous in the development of kinase inhibitors or other targeted therapeutics, given the prevalence of similar scaffolds in pharmacologically active compounds. The presence of multiple hydrogen bond acceptors and donors further supports its potential as a ligand for biological targets.
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide structure
2034347-08-3 structure
Product name:N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
CAS No:2034347-08-3
MF:C24H26N4O3
MW:418.4882
CID:5352261

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxochromene-2-carboxamide
    • N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide
    • N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
    • Inchi: 1S/C24H26N4O3/c1-15-25-19-8-4-2-6-17(19)23(26-15)28-12-10-16(11-13-28)27-24(30)22-14-20(29)18-7-3-5-9-21(18)31-22/h3,5,7,9,14,16H,2,4,6,8,10-13H2,1H3,(H,27,30)
    • InChI Key: HZBIGSDZZIDNTI-UHFFFAOYSA-N
    • SMILES: O=C(C1=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2O1)=O)N([H])C1([H])C([H])([H])C([H])([H])N(C2C3=C(C([H])([H])C([H])([H])C([H])([H])C3([H])[H])N=C(C([H])([H])[H])N=2)C([H])([H])C1([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 3
  • Complexity: 718
  • XLogP3: 3.6
  • Topological Polar Surface Area: 84.4

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6523-0793-75mg
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
75mg
$312.0 2023-09-08
Life Chemicals
F6523-0793-10mg
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
10mg
$118.5 2023-09-08
Life Chemicals
F6523-0793-2μmol
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
2μmol
$85.5 2023-09-08
Life Chemicals
F6523-0793-20μmol
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
20μmol
$118.5 2023-09-08
Life Chemicals
F6523-0793-30mg
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
30mg
$178.5 2023-09-08
Life Chemicals
F6523-0793-3mg
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
3mg
$94.5 2023-09-08
Life Chemicals
F6523-0793-5mg
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
5mg
$103.5 2023-09-08
Life Chemicals
F6523-0793-20mg
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
20mg
$148.5 2023-09-08
Life Chemicals
F6523-0793-25mg
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
25mg
$163.5 2023-09-08
Life Chemicals
F6523-0793-50mg
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide
2034347-08-3
50mg
$240.0 2023-09-08

Additional information on N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide

N-[1-(2-Methyl-5,6,7,8-Tetrahydroquinazolin-4-Yl)Piperidin-4-Yl]-4-Oxo-4H-Chromene-2-Carboxamide: A Comprehensive Overview

The compound N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide, with the CAS number 2034347-08-3, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which combines elements of quinazoline, piperidine, and chromene moieties. The integration of these structural components contributes to its unique chemical properties and potential therapeutic applications.

Recent studies have highlighted the importance of quinazoline derivatives in drug discovery. Quinazoline, a heterocyclic aromatic compound, has been extensively explored for its potential as an anticancer agent. The presence of a quinazoline moiety in this compound suggests that it may exhibit similar biological activities. Furthermore, the substitution pattern on the quinazoline ring—specifically the 2-methyl group—may influence its pharmacokinetic properties and bioavailability.

The piperidine ring in the molecule adds another layer of complexity. Piperidine derivatives are known for their role in various pharmacological agents due to their ability to form hydrogen bonds and interact with biological targets. The 1-position substitution on the piperidine ring with a 5,6,7,8-tetrahydroquinazolinyl group introduces additional stereochemical considerations. This substitution pattern may enhance the molecule's ability to bind to specific receptors or enzymes, thereby potentiating its therapeutic effects.

The chromene moiety in this compound is another key feature. Chromenes are oxygen-containing heterocycles that are often associated with antioxidant and anti-inflammatory activities. The 4H-chromene system in this molecule is further modified by a 4-keto group (4H-chromenone), which can participate in various chemical reactions and interactions within biological systems. This modification may contribute to the compound's ability to modulate cellular processes such as apoptosis or signal transduction.

Recent research has focused on the synthesis and characterization of this compound. Advanced synthetic methodologies have been employed to construct its complex structure. For instance, palladium-catalyzed cross-coupling reactions have been utilized to assemble the quinazoline-piperidine linkage efficiently. These methods not only enhance the yield of the synthesis but also ensure high purity of the final product.

In terms of biological activity, preliminary studies have indicated that this compound exhibits potent inhibitory effects against certain enzymes associated with neurodegenerative diseases. For example, it has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme whose overactivity is implicated in Alzheimer's disease. Additionally, its ability to cross the blood-brain barrier suggests that it may have potential as a central nervous system drug.

The integration of multiple functional groups within this molecule also raises questions about its selectivity and specificity towards biological targets. Computational modeling studies have been conducted to predict its binding affinity and selectivity profile. These studies have provided valuable insights into the molecular interactions that govern its bioactivity.

Moreover, recent advancements in green chemistry have influenced the synthesis of this compound. Researchers have explored environmentally friendly reaction conditions and catalysts to minimize waste and reduce ecological impact during its production. Such approaches align with current trends towards sustainable drug development.

In conclusion, N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxo-4H-chromene-2-carboxamide represents a significant advancement in medicinal chemistry. Its unique structure combines multiple functional groups that offer diverse opportunities for therapeutic intervention. As research continues to uncover its full potential, this compound holds promise as a novel agent in treating various diseases.

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